N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide
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Overview
Description
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide is a chemical compound with a unique structure that includes a cyclohexyl ring, a hydroxyethylamino group, and a methyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide typically involves the reaction of cyclohexylamine with ethylene oxide to form N-(2-hydroxyethyl)cyclohexylamine. This intermediate is then reacted with methyl acetate under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)ethylenediamine: Similar in structure but lacks the cyclohexyl ring and methyl-acetamide moiety.
N-(2-Aminoethyl)ethanolamine: Contains an aminoethyl group instead of the cyclohexyl ring.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Features two hydroxyethyl groups but lacks the cyclohexyl ring and methyl-acetamide moiety
Uniqueness
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide is unique due to its combination of a cyclohexyl ring, hydroxyethylamino group, and methyl-acetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)cyclohexyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(15)13(2)11-6-4-3-5-10(11)12-7-8-14/h10-12,14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECFBCVUOHTQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCCC1NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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